1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt

Beschreibung

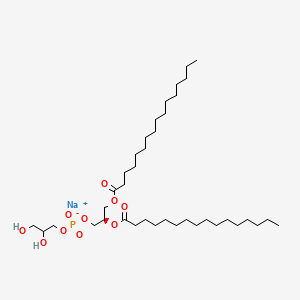

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DPPG) is a synthetic anionic phospholipid widely used in biomedical research, particularly in liposomal drug delivery and membrane studies. Its chemical structure consists of two saturated palmitoyl (C16:0) acyl chains esterified to a glycerol backbone, with a phospho-rac-glycerol headgroup . Key physicochemical properties include a molecular weight of 744.95 g/mol (C₃₈H₇₄NaO₁₀P), melting point of 185–189°C, and solubility in chloroform, methanol, and water under specific conditions . DPPG is stored at -20°C and forms stable bilayers with a phase transition temperature (Tm) of ~41°C, making it suitable for thermosensitive applications .

Synonyms and Identifiers:

| CAS Number | Molecular Formula | Common Synonyms |

|---|---|---|

| 67232-81-9 | C₃₈H₇₄NaO₁₀P | DPPG, 1,2-Dipalmitoylphosphatidylglycerol sodium salt |

| 200880-41-7 | (Note: CAS variation may reflect sourcing differences) |

Eigenschaften

CAS-Nummer |

67232-81-9 |

|---|---|

Molekularformel |

C38H75NaO10P |

Molekulargewicht |

746.0 g/mol |

IUPAC-Name |

sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |

InChI |

InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44); |

InChI-Schlüssel |

ZDTRCZFSIBOLMV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na] |

Andere CAS-Nummern |

200880-41-7 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt can be synthesized through the esterification of palmitic acid with glycerol, followed by phosphorylation. The general synthetic route involves the following steps:

Esterification: Palmitic acid reacts with glycerol in the presence of a catalyst to form 1,2-dipalmitoyl-sn-glycerol.

Phosphorylation: The resulting 1,2-dipalmitoyl-sn-glycerol is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride (POCl3) to form 1,2-dipalmitoyl-sn-glycero-3-phosphate.

Neutralization: The phosphate group is neutralized with sodium hydroxide (NaOH) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): Peaks at δ 4.13–4.42 ppm (sn-1 methylene) and δ 5.20 ppm (sn-2 methine) confirm esterification .

-

³¹P NMR : Single peak at δ -0.87 ppm validates phosphate group integrity .

Fourier-Transform Infrared Spectroscopy (FTIR)

-

Absence of urea byproducts confirmed by missing C=O (1,624 cm⁻¹) and CO–NH (1,571 cm⁻¹) stretches .

-

Peaks at 1,056–1,229 cm⁻¹ (PO₂⁻) and 2,848–2,914 cm⁻¹ (C–H stretching) confirm phospholipid structure .

Hydrolysis and Stability Under Physiological Conditions

DPPG-Na undergoes pH-dependent hydrolysis in aqueous environments:

| Condition | Hydrolysis Rate (k, h⁻¹) | Major Products |

|---|---|---|

| Acidic (pH 3.0) | 0.12 ± 0.03 | Lysophosphatidylglycerol, FFA |

| Neutral (pH 7.4) | 0.04 ± 0.01 | Minimal degradation |

| Alkaline (pH 9.0) | 0.28 ± 0.05 | Glycerophosphorylglycerol |

Data adapted from analogous phosphatidylglycerol studies .

Liposomal Integration and Phase Behavior

DPPG-Na modifies liposome stability via electrostatic interactions . DSC analysis reveals:

-

Phase transition temperature (Tₘ) : 37.63°C (gel-to-liquid crystalline) .

-

Hydrated systems (e.g., emulsions) show reduced Tₘ (25.30°C), enhancing membrane fluidity .

Lipolysis resistance :

| Emulsifier | Initial Digestion Rate (mM/s) | FFA Release (%) at 30 min |

|---|---|---|

| Soy PC | 0.031 | 79.64 |

| Soy PC + DPPG-Na | 0.033 | 81.84 |

| DPPG-Na | 0.033 | 80.06 |

No significant difference in digestibility (p > 0.05) .

Functional Modifications

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₃₈H₇₄NaO₁₀P

- Molecular Weight : 744.95 g/mol

- CAS Number : 200880-41-7

- Purity : Typically ≥98%

- Form : Crystalline solid

DPPG consists of two palmitic acid chains esterified to a glycerol backbone with a phosphoglycerol head group. This structure allows it to form lipid bilayers similar to those found in biological membranes, making it an ideal model for various studies.

Membrane Biophysics

DPPG is extensively used to study lipid bilayer properties, including:

- Membrane Fluidity : Researchers investigate how varying lipid compositions affect the fluidity and stability of membranes.

- Phase Behavior : DPPG helps in understanding the phase transitions of lipid membranes under different temperature and pressure conditions.

- Lipid-Protein Interactions : It serves as a model for studying how proteins interact with lipid membranes, which is crucial for understanding membrane-associated functions.

Drug Delivery Systems

DPPG is utilized in the formulation of liposomes and vesicles, which are essential for:

- Targeted Drug Delivery : By encapsulating therapeutic agents within DPPG-based liposomes, researchers can enhance the delivery efficiency of drugs to specific tissues or cells.

- Vaccine Development : DPPG-containing liposomes are explored as carriers for vaccine antigens, improving immune responses.

Membrane Fusion Studies

The compound is instrumental in exploring the mechanisms of membrane fusion, which is vital for:

- Viral Entry Mechanisms : Understanding how viruses exploit cellular membranes to gain entry into host cells.

- Cellular Processes : Investigating processes like exocytosis and endocytosis where membrane fusion plays a critical role.

Biophysical Characterization Techniques

DPPG is frequently employed in various characterization techniques such as:

- Fluorescence Microscopy : To visualize lipid distribution and dynamics within membranes.

- Atomic Force Microscopy (AFM) : For topographical mapping of lipid bilayers and studying their mechanical properties.

- Nuclear Magnetic Resonance (NMR) : To investigate the molecular dynamics of lipids in bilayers.

Case Study 1: Lipid Composition Effects on Membrane Properties

A study published in Langmuir investigated how varying proportions of DPPG in lipid mixtures influenced membrane permeability and charge interactions with ions. The results indicated that increasing DPPG content enhanced membrane stability while modulating ion transport properties .

Case Study 2: Vaccine Delivery Using DPPG Liposomes

Research conducted at a leading pharmaceutical institute demonstrated that DPPG-based liposomes could effectively deliver mRNA vaccines. The study highlighted improved immune responses compared to conventional delivery methods, showcasing DPPG's potential in vaccine formulation .

Wirkmechanismus

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt exerts its effects by forming classical lipid bilayers. At low temperatures, it forms an unusual and much thinner bilayer where the hydrocarbon chains are interdigitated . This unique property allows it to serve as a surfactant on lung alveolar membranes and provides protection against infection by certain viruses when incorporated into small unilamellar vesicles .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares DPPG with structurally analogous phospholipids:

*Tm for DMPG and DOPG inferred from acyl chain behavior (shorter/unsaturated chains lower Tm).

†Calculated based on DOPG formula (C₄₀H₇₄NaO₁₀P).

Functional and Application Differences

DPPG vs. DMPG :

- DMPG’s shorter myristoyl (C14:0) chains result in lower Tm (~23°C), enhancing membrane fluidity at physiological temperatures. This property is exploited in antimicrobial peptide studies, where DMPG-rich membranes model bacterial surfaces .

- DPPG’s higher Tm (~41°C) enables stable bilayer formation in thermosensitive liposomes (TSLs) for controlled drug release under hyperthermia .

DPPG vs. DOPG :

DPPG vs. DPPC :

Key Research Findings

Thermosensitive Drug Delivery :

DPPG-DPPC liposomes (Tm ≈ 41–44.5°C) release encapsulated cisplatin (LiPlaCis) upon mild hyperthermia, enhancing tumor-targeted therapy .

Protein-Lipid Interactions :

DPPG’s anionic headgroup binds α-synuclein, inducing helical conformation and inhibiting pathogenic fibril formation—a mechanism absent in zwitterionic DPPC .

Membrane Protein Stabilization :

DPPG is essential for trimerizing light-harvesting complex II (LHCII) in plants, highlighting its role in maintaining photosynthetic machinery .

Antimicrobial Activity : DMPG’s fluid membranes enhance LL-37 peptide activity, which disrupts bacterial membranes via pore formation .

Biologische Aktivität

1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt (DPPG-Na) is a phospholipid that plays a significant role in various biological and biochemical applications. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₃₈H₇₄NaO₁₀P

- Molecular Weight : 744.95 g/mol

- CAS Number : 200880-41-7

- Structural Characteristics : DPPG-Na consists of two palmitic acid chains esterified to a glycerol backbone with a phosphoglycerol head group. This structure is essential for its ability to form lipid bilayers and interact with biological membranes .

Membrane Dynamics and Lipid Bilayers

DPPG-Na is widely utilized in research focused on lipid bilayers and membrane dynamics. Its unique properties allow it to mimic biological membranes, making it an ideal model phospholipid for studying:

- Membrane Fluidity : DPPG-Na influences the fluidity of lipid bilayers, which is crucial for the function of membrane proteins and the overall cellular activity .

- Phase Behavior : This compound helps researchers understand the phase transitions of lipids, which can affect membrane stability and function .

- Lipid-Protein Interactions : DPPG-Na is instrumental in studying how lipids interact with membrane proteins, providing insights into protein folding and function within lipid environments .

Drug Delivery Systems

DPPG-Na is a critical component in developing drug delivery systems, particularly liposomes. Its ability to form stable lipid bilayers enhances the encapsulation and delivery of therapeutic agents, especially in cancer treatment. Research indicates that liposomal formulations containing DPPG-Na improve drug bioavailability and targeting efficiency .

Vaccine Development

In vaccine formulation, DPPG-Na serves as an adjuvant that boosts immune responses. Studies have shown that incorporating DPPG-Na into vaccine formulations can enhance the efficacy of immunization by promoting better antigen presentation and stimulating a more robust immune response .

Biotechnology Applications

DPPG-Na is employed in cell culture media to support the growth of various cell lines. Its role in biotechnology research facilitates advancements in genetic studies and drug testing by providing a suitable environment for cellular activities .

Case Studies

-

Liposomal Drug Delivery :

- A study demonstrated that liposomes formulated with DPPG-Na significantly improved the delivery of chemotherapeutic agents in mouse models, leading to enhanced tumor reduction comp

Q & A

Q. What are the recommended methods for synthesizing DPPG-Na with high enantiomeric purity?

Enzyme-catalyzed synthesis is preferred for achieving high enantiomeric purity. This method uses phospholipases or lipases to selectively esterify the sn-1 and sn-2 positions of glycerol with palmitoyl chains, ensuring stereochemical control. For example, immobilized lipases can be used in non-aqueous media to minimize hydrolysis side reactions . Post-synthesis, purification via column chromatography (e.g., silica gel) or recrystallization in chloroform/methanol mixtures removes unreacted fatty acids and byproducts.

Q. How can the Bligh-Dyer method be optimized for extracting DPPG-Na from biological matrices?

The Bligh-Dyer protocol involves homogenizing tissues in a chloroform:methanol:water (1:2:0.8 v/v) mixture, followed by phase separation with additional chloroform and water. For DPPG-Na, adjust the solvent ratios to 1:1:0.9 to improve lipid recovery. Centrifuge at 3,000 × g for 15 min to isolate the chloroform layer, then evaporate under nitrogen. Confirm purity via thin-layer chromatography (TLC) using a solvent system of chloroform:methanol:ammonia (65:25:5 v/v) and visualize with iodine vapor .

Q. What analytical techniques are most reliable for assessing DPPG-Na purity and structural integrity?

- TLC : Use silica gel plates with a phosphomolybdic acid stain to detect impurities.

- Melting Point Analysis : DPPG-Na melts at 185–189°C; deviations suggest contamination or polymorphism .

- Mass Spectrometry (LC-ESI-QQ) : Confirm molecular weight (744.95 Da) and fragmentation patterns (e.g., loss of sodium adducts at m/z 722.984) .

Q. What storage conditions preserve DPPG-Na stability for long-term studies?

Store lyophilized DPPG-Na at -20°C under desiccation to prevent hydrolysis. For solutions, use chloroform:methanol (2:1 v/v) with 0.01% butylated hydroxytoluene (BHT) as an antioxidant. Avoid repeated freeze-thaw cycles, which induce phase separation .

Advanced Research Questions

Q. How should researchers design experiments to study DPPG-Na’s interaction with cationic peptides in lipid bilayers?

- Liposome Preparation : Form unilamellar vesicles (ULVs) via extrusion (100 nm pores) in HEPES buffer (pH 7.4). Include 20 mol% DPPG-Na in a zwitterionic lipid matrix (e.g., DPPC) to mimic physiological membranes.

- Binding Assays : Use isothermal titration calorimetry (ITC) to quantify peptide binding thermodynamics. Monitor structural changes via small-angle X-ray scattering (SAXS) and cryogenic transmission electron microscopy (cryo-TEM) at varying peptide-to-lipid ratios .

Q. How can contradictions between SAXS and cryo-TEM data on DPPG-Na bilayer restructuring be resolved?

SAXS provides ensemble-averaged data but may miss transient structures, while cryo-TEM captures snapshots of heterogeneity. Cross-validate findings using fluorescence resonance energy transfer (FRET) to track lipid mixing or atomic force microscopy (AFM) for nanoscale topography. Adjust sample preparation (e.g., buffer ionic strength) to stabilize intermediate phases .

Q. What Quality-by-Design (QbD) principles apply to formulating DPPG-Na-containing lipospheres?

- Critical Quality Attributes (CQAs) : Particle size (100–200 nm), entrapment efficiency (>90%), and drug release kinetics.

- Process Parameters : Optimize solvent injection rate and lipid:DPPG-Na ratio using Box-Behnken experimental design. Use dynamic light scattering (DLS) for real-time size monitoring .

Q. How does acyl chain saturation impact DPPG-Na’s phase behavior in mixed lipid systems?

Compare DPPG-Na (saturated C16:0) with unsaturated analogs (e.g., DOPG, C18:1). Use differential scanning calorimetry (DSC) to measure phase transition temperatures (Tm). Fluorescence anisotropy with DPH probes quantifies membrane fluidity. Saturated chains increase Tm (~41°C for DPPG-Na) and reduce permeability .

Q. What experimental approaches assess DPPG-Na’s stability under oxidative or hydrolytic stress?

Q. How can DPPG-Na’s role in lung surfactant mimicry be studied in vitro?

Formulate synthetic surfactants with DPPG-Na (10–15 mol%), DPPC, and surfactant protein B. Use a Langmuir-Blodgett trough to measure surface tension reduction during compression-expansion cycles. Validate with pulsating bubble surfactometry to simulate alveolar dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.